1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group attached to a hydroxyphenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or ferric chloride can enhance the reaction rate and yield. The final product is usually purified through recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 1-(3-Formyl-2-hydroxyphenyl)propan-1-one.
Reduction: 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing the compound to form covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
1-(3-Chloromethyl-2-hydroxyphenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-Methyl-2-hydroxyphenyl)propan-1-one: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
UUIWWEPMSOWSED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1O)CBr |
Origin of Product |
United States |
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